Anilinoquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

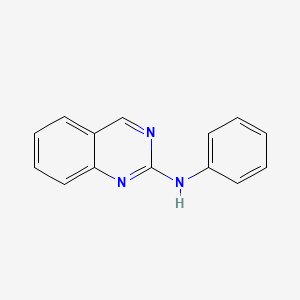

Molekularformel |

C14H11N3 |

|---|---|

Molekulargewicht |

221.26 g/mol |

IUPAC-Name |

N-phenylquinazolin-2-amine |

InChI |

InChI=1S/C14H11N3/c1-2-7-12(8-3-1)16-14-15-10-11-6-4-5-9-13(11)17-14/h1-10H,(H,15,16,17) |

InChI-Schlüssel |

AHLKSOXEVRYIRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=N2 |

Synonyme |

4-anilinoquinazoline anilino quinazoline anilino-quinazoline anilinoquinazoline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anilinoquinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization methods for anilinoquinazolines, a critical class of compounds in medicinal chemistry, particularly known for their role as tyrosine kinase inhibitors.

Introduction

Anilinoquinazolines are a class of heterocyclic organic compounds characterized by a quinazoline ring substituted with an aniline group at the 4-position. This scaffold is of significant interest in drug discovery, most notably for its ability to inhibit various protein kinases by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[1][2] Several anilinoquinazoline derivatives have been successfully developed into anticancer drugs, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The dysregulation of the EGFR signaling pathway is a key factor in the proliferation and survival of many cancer cells.[5][6] This guide will delve into the prevalent synthetic strategies, detailed characterization methodologies, and the biological context of these important molecules.

Synthesis of Anilinoquinazolines

The synthesis of anilinoquinazolines typically involves the construction of the quinazoline core followed by the introduction of the aniline moiety. Several routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[7][8] The general workflow can be summarized as follows:

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Key Synthetic Routes and Experimental Protocols

Several specific synthetic strategies have been reported, with variations in starting materials and reaction conditions. Below are detailed protocols for some of the most common and notable methods.

2.2.1. Synthesis of Gefitinib

One reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate.[9] This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[9] Another approach begins with the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one.[3] A four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline has also been developed.[10]

Experimental Protocol: Synthesis of Gefitinib from 2,4-dichloro-6,7-dimethoxyquinazoline [10]

-

Nucleophilic Aromatic Substitution: 2,4-dichloro-6,7-dimethoxyquinazoline is treated with 3-chloro-4-fluoroaniline in acetic acid at 55 °C for two hours.

-

Demethylation: The resulting intermediate is selectively demethylated.

-

O-alkylation: The hydroxyl group is then alkylated.

-

Dehalogenation: A selective dehalogenation at the 2-position yields gefitinib.

2.2.2. Synthesis of Erlotinib

A common synthesis of Erlotinib hydrochloride starts from 3,4-dihydroxy benzoic acid and proceeds in seven steps.[11][12] A key step in this synthesis is the reduction of a 6-nitrobenzoic acid derivative to the corresponding 6-aminobenzoic acid derivative.[11][12]

Experimental Protocol: Synthesis of Erlotinib from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline [13]

-

Suspension: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) is suspended in isopropanol (50 ml).

-

Addition of Aniline: 3-Aminophenylacetylene (1.2 g, 0.01 mol) is added to the solution.

-

Reaction: The suspension is stirred at 85°C for 6 hours under a nitrogen atmosphere.

-

Work-up: After the reaction is complete, the mixture is transferred to ice water and stirred for 30 minutes.

-

Isolation: The solid product is collected by filtration and washed with isopropanol to yield Erlotinib.

2.2.3. Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of anilinoquinazolines.[14][15][16][17][18] This technique often leads to shorter reaction times, higher yields, and is considered more environmentally friendly.[15][16]

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives [15]

-

Reactant Mixture: A mixture of 4-chloroquinazoline (1.0 mmol) and the desired aryl heterocyclic amine (1.0 mmol) is prepared in 2-propanol (15 mL).

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 20 minutes).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The residue is washed with water, filtered, and purified by silica gel column chromatography.

Summary of Synthetic Yields

The overall yields of this compound syntheses can vary significantly depending on the chosen route and the complexity of the target molecule.

| Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Gefitinib | 6,7-dimethoxy-3H-quinazolin-4-one | 6 | 10 | [3] |

| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | 7 | 36 | [3] |

| Gefitinib | 2,4-dichloro-6,7-dimethoxyquinazoline | 4 | 14 | [10] |

| Erlotinib | 3,4-dihydroxy benzoic acid | 7 | 44 | [11][12] |

Characterization Methods

The structural elucidation and purity assessment of synthesized anilinoquinazolines are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound derivatives.[9][19]

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those from the quinazoline and aniline rings, as well as any substituents.[13][20]

-

¹³C NMR: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.[13][19]

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |

| Erlotinib | 9.48 (s, 1H, NH), 8.51 (s, 1H, CH), 8.00-7.17 (m, Ar-H), 4.31-3.36 (m, aliphatic H) | 156.6, 154.1, 153.2, 148.6, 147.4, 140.2, 129.3, 126.8, 125.2, 123.0, 122.2, 109.3, 108.6, 103.6, 83.9, 81.0, 70.5, 68.8, 68.5, 58.8 | [13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[9][21] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.[13]

| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Reference |

| Erlotinib | ESI | 416.1581 (M+Na)⁺ | 416.1585 (M+Na)⁺ | [13] |

| 4-((6-(thiophen-3-yl)quinazolin-4-yl)amino)benzenesulfonamide | ESI | 383.0631 | 383.0626 | [19] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final this compound products and for monitoring the progress of reactions.[3][9] A typical HPLC setup for anilinoquinazolines might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[22]

| Purity of Gefitinib | HPLC Conditions | Purity (%) | Reference |

| Synthesized Gefitinib | Not specified | >99 | [23] |

| Synthesized Gefitinib | Not specified | 99.9 | [3] |

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of anilinoquinazolines and their binding mode when complexed with target proteins.[2][24][25] This technique is invaluable for understanding the structure-activity relationships of these inhibitors.[2] X-ray crystallographic studies have shown that the quinazoline ring system of these inhibitors binds in the ATP-binding site of kinases, with the anilino group projecting into a hydrophobic pocket.[1][2]

Biological Activity and Signaling Pathways

Anilinoquinazolines are renowned for their potent inhibitory activity against tyrosine kinases, particularly EGFR.[4][26][27][28][29]

Mechanism of Action: EGFR Inhibition

The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[30][31] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[31] This initiates a cascade of downstream signaling events.[1][30]

Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[3] This blockade of EGFR signaling inhibits downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][4]

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

In Vitro Biological Activity

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases and cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (nM) | Reference |

| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | 17.32 | [26] |

| Gefitinib | EGFR | 25.42 | [26] |

| Erlotinib | EGFR | 33.25 | [26] |

| Compound 14d (4-anilinoquinazoline derivative) | BaF3-EGFR¹⁹del/T790M/C797S | 90 | [27] |

Conclusion

Anilinoquinazolines represent a cornerstone in the development of targeted cancer therapies. The synthetic routes to these compounds are well-established, offering flexibility for the generation of diverse derivatives. A comprehensive suite of analytical techniques is available for their thorough characterization, ensuring structural integrity and purity. The profound understanding of their mechanism of action as EGFR inhibitors continues to drive the design of new and more potent analogues to overcome challenges such as drug resistance. This guide provides a foundational resource for researchers and professionals engaged in the synthesis, characterization, and development of this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 18. namibian-studies.com [namibian-studies.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]

- 21. 4-Anilinoquinazoline | C14H11N3 | CID 324081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery of Novel Anilinoquinazoline Derivatives for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Recognized as a "privileged structure," it forms the core of numerous clinically approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[1][2][3][4] These agents function primarily as competitive inhibitors at the adenosine triphosphate (ATP) binding site of receptor tyrosine kinases (RTKs), with a particular focus on the Epidermal Growth Factor Receptor (EGFR).[5][6][7] The overexpression, dysregulation, or mutation of EGFR is a well-established driver of oncogenesis in various solid tumors, making it a prime therapeutic target.[2][7][8]

This technical guide provides a comprehensive overview of the discovery and preclinical development of novel anilinoquinazoline derivatives, detailing common experimental workflows, key evaluation protocols, and the critical signaling pathways these compounds modulate.

Drug Discovery and Development Workflow

The path from initial concept to a viable drug candidate is a systematic process. It involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

Caption: High-level workflow for the discovery of novel this compound derivatives.

Mechanism of Action and Core Signaling Pathway

This compound derivatives primarily target the kinase domain of EGFR. The binding is highly specific: the nitrogen at position 1 (N-1) of the quinazoline ring forms a critical hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the kinase.[1] This anchors the molecule, allowing the anilino portion to occupy the pocket typically filled by adenine of ATP, thereby preventing receptor autophosphorylation and downstream signaling.[5][6]

Aberrant EGFR activation triggers multiple downstream pathways crucial for tumor growth, including the RAS/RAF/MEK/ERK pathway, which promotes proliferation, and the PI3K/AKT/mTOR pathway, which drives cell survival and inhibits apoptosis.[9] Effective inhibition of EGFR blocks these pro-tumorigenic signals.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STRUCTURE‐ACTIVITY RELATIONSHIPS FOR 4‐ANILINOQUINAZOLINES AS POTENT INHIBITORS AT THE ATP BINDING SITE OF THE EPIDERMAL GROWTH FACTOR RECEPTOR IN VITRO | Semantic Scholar [semanticscholar.org]

- 7. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openbioinformaticsjournal.com [openbioinformaticsjournal.com]

The Inner Workings of Anilinoquinazoline-Based EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action by which anilinoquinazoline derivatives inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. We will delve into the molecular interactions, key structural features, and the experimental methodologies used to characterize these inhibitors, presenting quantitative data and visualizing complex biological processes to facilitate a comprehensive understanding.

The EGFR Signaling Cascade: A Central Regulator of Cell Fate

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization and the activation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately drive cell growth and survival.[1][3][4][5]

Figure 1: Simplified EGFR Signaling Pathway.

Anilinoquinazolines: Competitive Inhibition at the ATP-Binding Site

This compound-based inhibitors are a class of small molecules that have been successfully developed as EGFR-targeted therapies. These compounds exert their inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

The core chemical structure of these inhibitors features a quinazoline ring system with an aniline substituent at the 4-position. This scaffold is crucial for the high-affinity binding to the ATP pocket of the EGFR kinase domain.

Molecular Mechanism of Action

The binding of anilinoquinazolines to the EGFR kinase domain is characterized by specific hydrogen bonding and hydrophobic interactions. A critical interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in the hinge region). The aniline moiety extends into a hydrophobic pocket, further stabilizing the inhibitor-receptor complex.

Figure 2: this compound Inhibition Mechanism.

Some this compound derivatives are reversible inhibitors, while others, often referred to as second and third-generation inhibitors, are designed to form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition. This strategy can enhance potency and overcome certain forms of drug resistance.

Quantitative Analysis of Inhibitor Potency

The efficacy of this compound-based EGFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values are determined through various biochemical and cell-based assays. Below are tables summarizing the reported IC50 values for representative this compound inhibitors against wild-type and mutant forms of EGFR, as well as in different cancer cell lines.

| Inhibitor | EGFR Variant | IC50 (nM) | Reference |

| Gefitinib | Wild-Type | 2.0 - 100 | [6] |

| L858R | 0.8 - 10 | [7] | |

| T790M | >1000 | [7] | |

| Erlotinib | Wild-Type | 2.0 - 20 | [8] |

| L858R | 4.0 - 50 | [7] | |

| T790M | >1000 | [7] | |

| Lapatinib | Wild-Type | 10.8 | [9] |

| L858R | 390 | [9] | |

| Afatinib | Wild-Type | 0.5 | [7] |

| L858R | 0.4 | [7] | |

| T790M | 10 | [7] | |

| Osimertinib | L858R/T790M | <10 | [10] |

Table 1: Biochemical IC50 Values of this compound Inhibitors against EGFR Kinase Activity.

| Inhibitor | Cell Line | EGFR Status | IC50 (µM) | Reference |

| Gefitinib | A431 | Wild-Type | 0.015 - 0.5 | [11] |

| HCC827 | Exon 19 del | 0.005 - 0.03 | [12] | |

| H1975 | L858R/T790M | 5 - 10 | [12] | |

| Erlotinib | A549 | Wild-Type | 1 - 10 | [13] |

| NCI-H3255 | L858R | 0.001 - 0.01 | [12] | |

| Lapatinib | SK-BR-3 | HER2+ | 0.01 - 0.1 | [9] |

| Afatinib | A431 | Wild-Type | 0.001 - 0.01 | [7] |

| H1975 | L858R/T790M | 0.1 - 1 | [7] |

Table 2: Cellular IC50 Values of this compound Inhibitors against Cancer Cell Line Proliferation.

Experimental Protocols for Inhibitor Characterization

A variety of experimental techniques are employed to elucidate the mechanism of action and determine the potency of this compound-based EGFR inhibitors.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of the EGFR kinase domain in the presence of an inhibitor.

ADP-Glo™ Kinase Assay Protocol:

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare the EGFR enzyme, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serially diluted this compound inhibitor in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[14][15]

-

Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the test inhibitor, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[15][16]

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][16]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[15][16]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

These assays assess the effect of the inhibitor on EGFR signaling and cell viability in a cellular context.

Cellular EGFR Phosphorylation Assay Protocol:

This assay measures the level of EGFR autophosphorylation in cells treated with an inhibitor.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A431) and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).

-

EGFR Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting or ELISA:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for signal detection.

-

Cell-Based ELISA: Seed cells in a 96-well plate and perform the treatment and stimulation as described above. Fix the cells and permeabilize them. Add primary antibodies against p-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies. Add a substrate to generate a colorimetric or chemiluminescent signal.[17][18][19][20]

-

-

Data Analysis: Quantify the band intensity (Western blot) or the signal (ELISA) for p-EGFR and normalize it to the total EGFR signal. Plot the normalized p-EGFR levels against the inhibitor concentration to determine the IC50 for inhibition of EGFR phosphorylation.

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the EGFR kinase domain, revealing the precise molecular interactions.

Protocol for X-ray Crystallography of EGFR-Inhibitor Complex:

-

Protein Expression and Purification: Express and purify the EGFR kinase domain using recombinant protein expression systems.

-

Co-crystallization: Incubate the purified EGFR kinase domain with a molar excess of the this compound inhibitor. Set up crystallization trials using vapor diffusion or other methods to obtain protein-inhibitor co-crystals.[10][21]

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data.[21][22]

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the EGFR-inhibitor complex into the electron density map and refine the structure to obtain the final coordinates.

-

Structural Analysis: Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and the overall binding mode of the inhibitor within the ATP-binding pocket.

Figure 3: Generalized Experimental Workflow.

Conclusion

This compound-based inhibitors represent a cornerstone of targeted therapy for EGFR-driven cancers. Their mechanism of action, centered on competitive inhibition at the ATP-binding site of the EGFR kinase domain, is well-characterized through a combination of biochemical, cellular, and structural studies. A thorough understanding of their molecular interactions and the experimental methodologies used for their evaluation is critical for the continued development of novel and more effective EGFR inhibitors to combat cancer and overcome drug resistance.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. promega.com.cn [promega.com.cn]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mesoscale.com [mesoscale.com]

- 20. mesoscale.com [mesoscale.com]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 4-Anilinoquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Analogs based on this core structure have yielded several clinically successful tyrosine kinase inhibitors (TKIs), most notably targeting the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-anilinoquinazoline analogs, offering insights into the molecular features that govern their inhibitory potency and selectivity. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Core Structure-Activity Relationships

The inhibitory activity of 4-anilinoquinazoline analogs is intricately linked to specific structural modifications on both the quinazoline core and the anilino moiety. These compounds typically act as competitive inhibitors at the ATP-binding site of protein kinases.[1]

The Quinazoline Core: The Anchor of Inhibition

The quinazoline ring system is essential for the activity of these inhibitors.[1] Key SAR observations for this part of the molecule include:

-

Nitrogen at Position 1 (N-1): The nitrogen atom at the N-1 position of the quinazoline ring is a critical hydrogen bond acceptor, typically forming a crucial interaction with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain.[2] This interaction is fundamental for anchoring the inhibitor in the ATP binding pocket.

-

Substituents at Positions 6 and 7: The potency of 4-anilinoquinazoline analogs is significantly modulated by substituents at the 6 and 7 positions of the quinazoline ring.[1] Electron-donating groups, such as methoxy (-OCH3) groups, are generally favored.[1] For instance, the 6,7-dimethoxy derivative has been shown to be a highly potent EGFR inhibitor.[1] The introduction of longer, linear alkoxy chains, often terminating with a basic amine like a morpholine group, can enhance activity and improve pharmacokinetic properties.[2][3] These groups can extend into the solvent-exposed region of the ATP binding site, allowing for additional interactions.

-

Substitution at Position 2: Recent studies have shown that introducing a methyl group at the C-2 position of the quinazoline ring can significantly improve the antitumor potency of 4-anilinoquinazolines.[4]

The Anilino Moiety: The Key to Selectivity and Potency

The aniline ring, attached at the C-4 position of the quinazoline, occupies the adenine-binding pocket of the ATP site.[2] Modifications to this ring have a profound impact on inhibitor affinity and selectivity.

-

Substitution Pattern: Small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.[1] Electron-withdrawing substituents, such as chlorine (Cl) or bromine (Br), at this position are particularly favorable.[5]

-

Para Position: A hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved glutamate and aspartate residues in the binding sites of both EGFR and VEGFR-2.[6]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for a selection of 4-anilinoquinazoline derivatives, highlighting their inhibitory activity against key kinase targets.

Table 1: EGFR Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound | Quinazoline Substituents (R1) | Anilino Substituents (R2) | EGFR IC50 (nM) | Reference |

| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 1.23 (H1975 cells) | [4] |

| Compound 20 | 6,7-dimethoxy | 3-bromo | 0.029 | [1] |

| Compound 19g | 2-methyl, 6,7-dimethoxy | 3-chloro-4-fluoro | 0.11 (H1975 cells) | [4] |

| Compound 19h | 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3-ethynyl | 0.47 | [7] |

| Compound 6m | 6,7-dialkoxy with amino acid moiety | 3-chloro-4-fluoro | 0.0032 | [8] |

Table 2: Dual EGFR/VEGFR-2 Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound | Quinazoline Substituents | Anilino Substituents | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |

| Vandetanib | 6,7-dimethoxy with side chain | 4-bromo-2-fluoro | - | - | [9] |

| Compound 10a | 6,7-dimethoxy with 3-nitro-1,2,4-triazole side chain | 3-chloro-4-fluoro | Potent | Potent | [9] |

| Compound 10g | 6,7-dimethoxy with 3-nitro-1,2,4-triazole side chain | 3-ethynyl | Potent | Potent | [9] |

| Compound 8o | 2-chloro, 6,7-dimethoxy | 4-(N-hydroxyacetamido) | ~11-fold more potent than prototype | ~7-fold more potent than prototype | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 4-anilinoquinazoline derivative and for a common cell-based assay to evaluate its biological activity.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline analogs involves a nucleophilic aromatic substitution reaction.[2]

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate

-

A substituted anthranilic acid is reacted with formamide or a similar reagent to form the corresponding 4(3H)-quinazolinone.

-

The 4(3H)-quinazolinone is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate. The reaction is typically heated at reflux for several hours.[2]

-

After cooling, the excess chlorinating agent is removed under reduced pressure to obtain the crude 4-chloroquinazoline.

Step 2: Nucleophilic Aromatic Substitution

-

The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

The desired substituted aniline is added to the solution, often in the presence of a catalytic amount of acid (e.g., pyridine hydrochloride) or base.[2]

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon cooling, the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried to yield the final 4-anilinoquinazoline analog.[2]

Cell-Based EGFR Kinase Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation, which can be used to determine the inhibitory effect of compounds on cancer cell lines that overexpress EGFR.[4]

-

Cell Culture: Human cancer cell lines known to overexpress EGFR (e.g., H1975, HepG2, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[4]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 4-anilinoquinazoline analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which 4-anilinoquinazoline analogs function, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Analogs.

Caption: Experimental Workflow for SAR Studies of 4-Anilinoquinazoline Analogs.

Conclusion

The 4-anilinoquinazoline scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide has summarized the key SAR principles, provided representative quantitative data, detailed essential experimental protocols, and visualized the relevant biological and experimental contexts. By leveraging this knowledge, researchers can continue to innovate and develop the next generation of 4-anilinoquinazoline-based therapeutics to address unmet medical needs, particularly in the field of oncology.

References

- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Anilinoquinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1] These compounds are most renowned for their potent activity as tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][3] The discovery of first-generation EGFR inhibitors like gefitinib and erlotinib spurred extensive research into anilinoquinazoline derivatives, leading to the development of subsequent generations targeting resistance mutations and other kinases.[3][4]

This guide provides an in-depth overview of the core methodologies and data analysis involved in the biological activity screening of this important class of compounds, from initial enzymatic assays to preclinical in vivo evaluation.

Core Mechanism of Action: Tyrosine Kinase Inhibition

This compound derivatives primarily function as ATP-competitive inhibitors of tyrosine kinases.[2][5] The quinazoline core mimics the adenine ring of ATP, establishing a crucial hydrogen bond interaction with the "hinge region" of the kinase domain. The aniline portion extends into a hydrophobic pocket, and substitutions on this ring are critical for determining potency and selectivity against different kinases.

The main biomolecular target for this class of compounds is EGFR.[3] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby disrupting downstream signaling pathways responsible for cell proliferation, survival, angiogenesis, and metastasis.[1][4] While EGFR is the primary target, various derivatives have been developed to inhibit other receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and non-receptor kinases like c-Src, often leading to dual or multi-targeted inhibitors.[6][7][8][9]

General Workflow for Biological Activity Screening

The evaluation of novel this compound compounds follows a standardized, multi-tiered screening cascade designed to efficiently identify candidates with promising therapeutic potential. The process begins with broad in vitro assays and funnels down to more complex and resource-intensive in vivo models for the most promising leads.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of compound activity. Below are methodologies for key experiments commonly cited in the screening of anilinoquinazolines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. Inhibition of the kinase results in a lower ADP signal.

-

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, after which an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, combine the kinase (e.g., EGFR), the substrate (e.g., a synthetic peptide), and the this compound compound at various concentrations.

-

Initiation: Start the reaction by adding a solution containing ATP. Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for approximately 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[10]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[1]

-

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, HT-29, H1975) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO2 incubator.[1][7]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound compounds (typically dissolved in DMSO) and a vehicle control. Incubate for a specified duration, commonly 48 to 96 hours.[1]

-

MTT Addition: Add a sterile MTT solution to each well and incubate for approximately 4 hours to allow for formazan crystal formation.[1]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Tumor Xenograft Study

This preclinical model evaluates the antitumor efficacy of a compound in a living organism. It involves implanting human cancer cells into immunodeficient mice.

-

Principle: By monitoring the growth of human tumors in mice, researchers can assess the ability of a drug candidate to inhibit tumor progression in a complex biological system.

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, NCI-H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[11][12]

-

Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[13]

-

Group Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.

-

Compound Administration: Administer the this compound compound to the treatment groups via a clinically relevant route (e.g., oral gavage, intravenous injection) according to a specific dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle solution.[9][13]

-

Monitoring: Regularly measure tumor volume (using calipers) and the body weight of the mice (as an indicator of toxicity) throughout the study.[14]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

-

Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups. A higher TGI percentage indicates greater efficacy.[15]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound compounds from various studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Target Kinase | IC50 Value | Reference |

| 19h | EGFR | 0.47 nM | [16] |

| 15a | EGFR | 0.13 µM | [6] |

| 15b | EGFR | 0.15 µM | [6] |

| 15a | VEGFR-2 | 0.56 µM | [6] |

| 15b | VEGFR-2 | 1.81 µM | [6] |

| 6m | EGFR | 3.2 nM | [17][18] |

| 40 | VEGFR-2 | 46.4 nM | [8] |

| 40 | EGFR | 384.8 nM | [8] |

| 40 | PDGFR-β | 673.6 nM | [8] |

| 10a | EGFR | Potent Activity | [11] |

| 10a | VEGFR-2 | Potent Activity | [11] |

| 10g | EGFR | Potent Activity | [11] |

| 10g | VEGFR-2 | Potent Activity | [11] |

Table 2: In Vitro Antiproliferative Activity (IC50)

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 14d | BaF3-EGFR19del/T790M/C797S | NSCLC (Model) | 0.09 | [15] |

| 14d | BaF3-EGFRL858R/T790M/C797S | NSCLC (Model) | 0.75 | [15] |

| 19g | H1975 | NSCLC | 0.11 | [19] |

| 15b | MCF-7 | Breast | 4.41 | [6] |

| 15b | HT-29 | Colon | 5.27 | [6] |

| 8a | A431 | Epidermoid Carcinoma | 1.78 | [7] |

| 7i | HT-29 | Colon | 1.72 | [10] |

| 7i | A549 | NSCLC | 2.25 | [10] |

| 7i | MCF-7 | Breast | 2.81 | [10] |

| 9a | Various | Multiple | 0.025 - 0.682 | [14] |

| 6m | HepG2 | Hepatocellular Carcinoma | 8.3 | [17] |

| 21 | A549 | NSCLC | 7.588 | [8] |

| 27 | A549 | NSCLC | 6.936 | [8] |

| 32 | DU145 | Prostate | 2.756 | [8] |

| 13 | SH-SY5Y | Neuroblastoma | 13.1 | [20] |

| 26 | SH-SY5Y | Neuroblastoma | 14.8 | [20] |

Table 3: In Vivo Antitumor Efficacy

| Compound | Xenograft Model | Dose/Route | Efficacy Metric | Result | Reference |

| 14d | BaF3-EGFR19del/T790M/C797S | 30 mg/kg | TGI | 67.95% | [15] |

| 9a | SM-7721 | Not specified | Tumor Mass Change | 57.0% inhibition | [14] |

| 10a | A549 | Not specified | Tumor Growth | Significant Inhibition | [11] |

| 10g | A549 | Not specified | Tumor Growth | Significant Inhibition | [11] |

| Aminobenzodioxole series | c-Src transformed 3T3 | 6 mg/kg, p.o. | Growth Inhibition | >90% | [9] |

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a new class of this compound inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anilinoquinazoline Scaffold: A Cornerstone in Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anilinoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its unique ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the development of several blockbuster anti-cancer drugs. This technical guide provides a comprehensive overview of the this compound core, its structure-activity relationships, synthetic methodologies, and the key signaling pathways it targets, offering a valuable resource for professionals in drug discovery and development.

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

The remarkable success of the this compound scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity against specific kinase targets. The core structure consists of a quinazoline ring system linked to an aniline moiety at the C4 position. Structure-activity relationship studies have revealed that modifications at several key positions are crucial for modulating the biological activity of these compounds.[1]

The quinazoline core itself is a critical pharmacophore, with the nitrogen atom at position 1 (N1) typically forming a crucial hydrogen bond with the hinge region of the kinase domain.[1] The aniline ring at the C4 position extends into the ATP-binding pocket, and substitutions on this ring are pivotal for determining kinase selectivity and potency.[1] Furthermore, substitutions at the C6 and C7 positions of the quinazoline ring project out towards the solvent-exposed region, providing opportunities to enhance physicochemical properties and introduce additional interactions with the target kinase.[2]

Key Positions for Modification:

-

C4-Aniline: Modifications to the aniline ring significantly impact inhibitor affinity and selectivity. Electron-donating or -withdrawing groups at the meta and para positions can influence the electronic properties and orientation of the ring within the binding pocket, leading to differential inhibition of various kinases.

-

C6 and C7 Positions: These positions are often substituted with small, solubilizing groups like methoxy or ethoxy groups to improve pharmacokinetic properties. Larger, more complex moieties can be introduced to target specific sub-pockets within the kinase domain, thereby increasing selectivity.

Approved Drugs and Inhibitory Activities

The versatility of the this compound scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure. These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in various cancers.[3][4]

| Drug | Primary Target(s) | Approved Indications | Reference |

| Gefitinib (Iressa) | EGFR | Non-Small Cell Lung Cancer (NSCLC) | |

| Erlotinib (Tarceva) | EGFR | NSCLC, Pancreatic Cancer | |

| Lapatinib (Tykerb) | EGFR, HER2 | Breast Cancer | [3] |

| Vandetanib (Caprelsa) | VEGFR, EGFR, RET | Medullary Thyroid Cancer | |

| Afatinib (Gilotrif) | EGFR, HER2, HER4 (irreversible) | NSCLC | |

| Dacomitinib (Vizimpro) | EGFR, HER2, HER4 (irreversible) | NSCLC |

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for representative this compound-based inhibitors against key kinase targets and cancer cell lines.

Table 1: Biochemical IC50 Values of this compound Derivatives against EGFR and VEGFR-2

| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |

| Gefitinib | 25.42 | >10000 | [5] |

| Erlotinib | 33.25 | >10000 | [5] |

| Vandetanib | 3.6 | 1.6 | [6] |

| Compound 15a | 130 | 560 | [7] |

| Compound 15b | 150 | 1810 | [7] |

| Compound 15e | 690 | 870 | [7] |

| Compound 19h | 0.47 | - | [8] |

| Compound 8o | ~7x more potent than prototype | ~11x more potent than prototype |

Table 2: Anti-proliferative Activity (IC50) of this compound Derivatives in Cancer Cell Lines

| Compound | A549 (NSCLC) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

| Gefitinib | 14.75 | 8.06 | 15.68 | [5] |

| Erlotinib | 23.22 | 22.75 | 11.42 | [5] |

| Sorafenib | 1.84 | 2.27 | 3.47 | [5] |

| Compound 7i | 2.25 | 1.72 | 2.81 | [5] |

| Compound 15b | 11.95 (H460) | 5.27 | 4.41 | [7] |

| Compound 21 | 7.588 | - | - | [9] |

| Compound 25 | 8.619 | - | - | [9] |

| Compound 27 | 6.936 | - | - | [9] |

| Compound 37 | 8.516 | - | - | [9] |

Experimental Protocols

General Synthesis of the 4-Anilinoquinazoline Core

The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids or 2-aminobenzonitriles. A common synthetic route is outlined below:[10]

-

Cyclization: The initial step often involves the cyclization of a substituted anthranilic acid derivative with formamide under heating to form the corresponding 4(3H)-quinazolinone.

-

Chlorination: The resulting quinazolinone is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to yield the key 4-chloroquinazoline intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The final step is the nucleophilic aromatic substitution of the chlorine atom at the C4 position with a desired substituted aniline. This reaction is typically carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF) at elevated temperatures.

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test inhibitor compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2 µL of the diluted kinase to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. Multistep continuous flow synthesis of Erlotinib [ccspublishing.org.cn]

- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. wisdomlib.org [wisdomlib.org]

Anilinoquinazoline Derivatives as EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of anilinoquinazoline derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document details their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, presenting a valuable resource for professionals in the field of oncology drug discovery.

Introduction to EGFR and this compound Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] This makes EGFR an attractive target for anticancer therapies.

This compound derivatives have emerged as a prominent class of small-molecule EGFR tyrosine kinase inhibitors (TKIs). These compounds typically feature a quinazoline core with an aniline substituent at the 4-position, which competitively binds to the ATP-binding site within the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to the suppression of tumor growth. Gefitinib and erlotinib are first-generation this compound-based EGFR inhibitors.[2]

Mechanism of Action and EGFR Signaling Pathway

This compound derivatives act as competitive inhibitors at the ATP binding site of the EGFR tyrosine kinase domain. The 4-anilinoquinazoline scaffold is crucial for this activity. Specifically, the quinazoline nitrogen atom (N1) forms a hydrogen bond with the backbone NH of methionine 793 in the hinge region of the EGFR kinase domain, mimicking the adenine region of ATP. The aniline ring extends into a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity.

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking the initial autophosphorylation step, this compound derivatives effectively shut down these oncogenic signaling cascades.

Quantitative Data: Inhibitory Potency of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against EGFR and various cancer cell lines. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or the viability of the cells by 50%.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR (WT) | 25.42 | A549 (NSCLC) | >10.0 | [3] |

| Erlotinib | EGFR (WT) | 33.25 | A549 (NSCLC) | 5.3 | [3][4] |

| Compound 7i | EGFR (WT) | 17.32 | A549 (NSCLC) | 2.25 | [3] |

| HT-29 (Colon) | 1.72 | [3] | |||

| MCF-7 (Breast) | 2.81 | [3] | |||

| Compound 19h | EGFR (WT) | 0.47 | A549 (NSCLC) | Sub-micromolar | [5] |

| HT-29 (Colon) | Sub-micromolar | [5] | |||

| Vandetanib | EGFR | 19.76 | A549 (NSCLC) | - | [6] |

| Compound 15 | EGFR | 5.9 | A549 (NSCLC) | - | [6] |

| Compound 3d | EGFR (T790M) | - | A431 (WT) | 2.06 | |

| Gefitinib-sensitive | 0.009 | ||||

| Compound 21 | EGFR | 120 | A431 | - | [7] |

| HER2 | 96 | MCF-7 | - | [7] | |

| A549 | - | [7] | |||

| Anilino-1,4-naphthoquinone 3 | EGFR | 3.96 | HuCCA-1 | 1.75-27.91 | |

| HepG2 | |||||

| A549 | |||||

| MOLT-3 | |||||

| MDA-MB-231 | |||||

| T47D |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

EGFR Kinase Enzyme System (e.g., Promega V3831)

-

ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Test this compound derivatives

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

White, flat-bottom 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test this compound derivative in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in the kinase reaction buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., A549 NSCLC cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Phospho-EGFR

Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR), a direct indicator of EGFR activation, in response to inhibitor treatment.

Materials:

-

Cancer cell line (e.g., H1975 NSCLC cells with T790M mutation)

-

Test this compound derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the this compound derivative for the desired time.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane for total EGFR and a loading control (e.g., actin) to normalize the results.

-

Drug Discovery and Evaluation Workflow

The development of novel this compound-based EGFR inhibitors follows a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion

This compound derivatives represent a cornerstone in the targeted therapy of EGFR-driven cancers. Their well-defined mechanism of action and the extensive structure-activity relationship studies have enabled the development of multiple generations of highly potent and selective inhibitors. The experimental protocols detailed in this guide provide a framework for the continued discovery and evaluation of novel this compound-based EGFR inhibitors with improved efficacy and resistance profiles. As our understanding of EGFR biology and resistance mechanisms evolves, this class of compounds will undoubtedly remain a critical area of research in the pursuit of more effective cancer treatments.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Development of Anilinoquinazoline-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinoquinazoline-based compounds have emerged as a significant class of therapeutics, particularly in oncology, primarily through their action as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. This technical guide provides a comprehensive overview of the critical steps involved in the early-stage development of these therapeutics. It covers their mechanism of action, detailed experimental protocols for their evaluation, and a structured presentation of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery.

Introduction: The this compound Core in Kinase Inhibition

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, heterocyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of protein kinases.[1] A prime example of their therapeutic success is in the inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5]

The development of this compound-based EGFR inhibitors has evolved through several generations. First-generation inhibitors, such as gefitinib and erlotinib, are reversible inhibitors that showed significant efficacy in patients with activating EGFR mutations.[3] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term effectiveness. This led to the development of second-generation, irreversible inhibitors like afatinib, and subsequently, third-generation mutant-selective inhibitors such as osimertinib, which potently inhibit the T790M mutant while sparing wild-type EGFR.[3]

Mechanism of Action and the EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain.[6] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, invasion, and angiogenesis.[7][8] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth.[4][5]

This compound-based inhibitors function by competitively binding to the ATP-binding site of the EGFR kinase domain.[3] This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell growth and survival.[9] The potency and selectivity of these inhibitors are determined by their specific interactions with the amino acid residues within the ATP-binding pocket.[2]

Caption: The EGFR signaling pathway and its inhibition by this compound-based therapeutics.

Core Experimental Protocols for Early-Stage Development

A systematic approach to in vitro and in vivo evaluation is crucial for the successful development of this compound-based therapeutics.[10][11]

Biochemical Kinase Inhibition Assays

Objective: To determine the potency (IC50) and selectivity of the synthesized compounds against the target kinase (EGFR) and a panel of other kinases.

Methodology: In Vitro Kinase Assay [12]

-